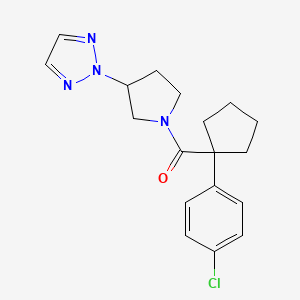

![molecular formula C20H17F3N2O2S B2930594 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 301176-65-8](/img/structure/B2930594.png)

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

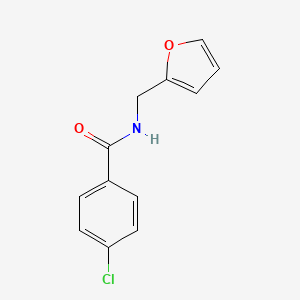

The compound “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring system containing a sulfur atom and a nitrogen atom . This compound also contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole compounds are generally synthesized from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone . Trifluoromethylpyridines, which share some structural similarities with your compound, are synthesized from 2,5-CTF or 2,3,5-DCTF derived from 3-picoline .

Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The trifluoromethyl group in this compound is a key structural motif in active agrochemical and pharmaceutical ingredients .

Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The biological activities of trifluoromethyl-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .

Physical And Chemical Properties Analysis

The thiazole ring in this compound, due to its aromaticity, has many reactive positions . The trifluoromethyl group in this compound contributes to the unique physicochemical properties of the fluorine atom .

Applications De Recherche Scientifique

Anticancer Activity

Thiazole derivatives, such as the one , have been identified as promising scaffolds in medicinal chemistry, particularly in anticancer drug discovery . They are part of a class of heterocyclic compounds known for their broad pharmacological spectrum, including potent and selective inhibitory activity against a wide range of human cancerous cell lines. This compound could be investigated for its efficacy in inhibiting tumor growth and proliferation.

Antimicrobial Properties

The thiazole core is also associated with antimicrobial activity . Research could explore the potential of this compound as an antimicrobial agent against various bacterial and fungal pathogens. Its efficacy could be compared with existing antimicrobial agents to determine its potential as a new class of antibiotics.

Antiviral Applications

Compounds with a thiazole moiety have shown antiviral properties . This compound could be synthesized and tested against different viruses to assess its potential as an antiviral drug. It could be particularly relevant in the search for treatments against emerging viral infections.

Anti-inflammatory Potential

The anti-inflammatory activity of thiazole derivatives is another area of interest . This compound could be evaluated for its ability to reduce inflammation in various disease models, potentially leading to new treatments for inflammatory diseases.

Enzyme Inhibition

Thiazole derivatives have been documented to act as enzyme inhibitors . This compound could be studied to understand its interaction with specific enzymes, which could lead to the development of new drugs that target those enzymes.

Material Science Applications

The presence of the trifluoromethyl group in this compound suggests potential applications in material science . Its properties could be harnessed in the development of new materials with unique characteristics, such as increased resistance to degradation or special electronic properties.

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-13-5-7-14(8-6-13)9-17-11-24-19(28-17)25-18(26)12-27-16-4-2-3-15(10-16)20(21,22)23/h2-8,10-11H,9,12H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUOZSNJEUYXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)

![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2930519.png)

![5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)